[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid
Descripción
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound featuring a cyclohexylamine core modified with a benzyloxycarbonyl-methyl-amino group and an acetic acid moiety. This structure combines a hydrophobic benzyl-protected amine with a polar carboxylic acid, making it a versatile intermediate in medicinal chemistry and biochemical research.
Propiedades
IUPAC Name |
2-[[2-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-19(17(22)23-12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-11-16(20)21/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAOOTWYZVDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process begins with the preparation of the benzyloxycarbonyl-protected amine, followed by the introduction of the cyclohexylamino group. The final step involves the incorporation of the acetic acid moiety. The reaction conditions often include the use of mild acids for deprotection and various coupling reagents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Aplicaciones Científicas De Investigación
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The cyclohexylamino group can enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl-Acetic Acid Backbones
Several compounds share the cyclohexylamino-acetic acid framework but differ in substituents, influencing their physicochemical and biological properties:
Analysis :
- Substituent Effects: The benzyloxycarbonyl group in the target compound enhances steric bulk and stability compared to the oxo group in (cyclohexylamino)(oxo)acetic acid . This may reduce metabolic degradation but limit solubility.
- Bioactivity: The amino-oxoethyl variant () exhibits neuroactive properties, suggesting that the acetic acid moiety paired with polar groups enhances interaction with neural proteins .
Carboxamide and Carbamate Derivatives
Compounds with carboxamide or carbamate functionalities highlight the role of protecting groups and side-chain modifications:
Analysis :
- Carbamate vs. Carboxamide : The target compound’s benzyloxycarbonyl (carbamate) group provides reversible amine protection, whereas carboxamide derivatives (e.g., 2-BMCA) are more stable but less reactive in peptide coupling .
Physicochemical Properties
- Acidity : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, promoting solubility. The hydroxylated variant () may exhibit higher acidity due to the adjacent hydroxyl group .
Actividad Biológica
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, mechanism of action, and applications in various fields.
Chemical Structure and Synthesis
The compound features a cyclohexylamine backbone with a benzyloxycarbonyl group and an amino-acetic acid moiety. The synthesis typically involves the following steps:
- Formation of the Cyclohexylamine Derivative : Cyclohexylamine is reacted with benzylmethylamine under controlled conditions.
- Carboxylation : The resulting amine is then subjected to carboxylation to introduce the acetic acid functionality.
Biological Activity
The biological activity of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid has been explored in various studies, focusing on its immunomodulatory and anti-inflammatory properties.
Immunomodulatory Effects
Research has demonstrated that derivatives of this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). For instance, compounds structurally similar to [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid have shown IC50 values ranging from 5.34 μM to 20 μM in inhibiting IL-2 production in stimulated PBMCs .
Anti-inflammatory Properties
The compound has also been evaluated for its ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α. In human monocytic leukemia cells (THP-1), significant reductions in cytokine production were observed, with inhibition rates reaching up to 86% for IL-1β and 83.8% for TNF-α at specific concentrations .
The mechanism by which [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to receptors or enzymes, altering their activity and impacting various signaling pathways. Molecular docking studies suggest that the compound fits well within binding sites of target proteins, stabilizing through hydrophobic and hydrophilic interactions .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid:
- Study on PBMC Proliferation : A study conducted on PBMCs showed that certain derivatives could effectively inhibit cell proliferation induced by PHA, suggesting potential use in autoimmune conditions.
- Cytokine Inhibition in THP-1 Cells : Another investigation focused on THP-1 cells revealed that compounds could significantly reduce the secretion of pro-inflammatory cytokines, indicating promise for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid | 5.34 - 20 | Immunomodulatory |
| Compound A | 8.4 | Cytokine inhibition |
| Compound B | 4.9 | Cytokine inhibition |
Q & A
What are the optimal synthetic strategies for [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid, considering protecting group compatibility and reaction efficiency?
Methodological Answer:
The synthesis involves sequential protection of amino groups and coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced first to protect the secondary amine, as it is stable under acidic and basic conditions but removable via hydrogenolysis . Cyclohexylamine can be functionalized with methylamino groups using reductive amination, followed by coupling with glycine derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the acetic acid moiety . Critical steps include monitoring protecting group stability using TLC or HPLC, particularly during deprotection phases. Evidence from analogous compounds (e.g., Boc-protected cyclohexylacetic acid derivatives) suggests that orthogonal protection (e.g., Cbz for amines, tert-butyl esters for carboxylic acids) minimizes side reactions .
How can researchers resolve discrepancies in reported biological activities of this compound, such as neuroprotective vs. anticancer effects?
Advanced Analysis:
Contradictions may arise from differences in assay conditions or cellular models. For example:
- Neuroprotection : MedChemExpress studies on similar cyclohexylacetic acid derivatives highlight dose-dependent neuroprotective effects in neuronal cell lines, assessed via MTT assays and ROS scavenging .
- Anticancer Activity : TargetMol data on Myc-Max interaction inhibitors (e.g., NY2267) suggest cyclohexylamino-acetic acid derivatives disrupt transcription factors at IC₅₀ values ~36.5 µM, but efficacy varies with cell permeability and Myc expression levels .
Resolution Strategy :
What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, Cbz aromatic protons at δ 7.3–7.5 ppm) and confirms stereochemistry .
- X-ray Crystallography : Resolves spatial arrangement of the cyclohexyl ring and acetic acid moiety, as demonstrated in substituted amino acid complexes .
- HRMS : Validates molecular weight (expected ~350–400 g/mol) and detects impurities (<95% purity can skew bioactivity results) .
How should researchers design experiments to study this compound’s interaction with c-Myc transcription factors?
Advanced Experimental Design:
- In Vitro Binding Assays : Use fluorescence polarization or SPR to measure binding affinity to Myc-Max heterodimers. Reference IC₅₀ values from structurally similar inhibitors (e.g., NY2267: 36.5 µM) as benchmarks .
- Cellular Models : Employ Myc-overexpressing cancer lines (e.g., HeLa or Raji cells) and assess transcriptional repression via qPCR (e.g., Myc target genes like ODC1 or LDHA) .
- Control Experiments : Include scrambled analogs to rule out nonspecific effects and use siRNA knockdown to confirm Myc dependency .
What are the challenges in achieving selective enzyme inhibition with this compound, and how can they be addressed?
Data Contradiction Analysis:
- Challenge : Off-target effects due to structural similarity to endogenous amino acids (e.g., glycine derivatives).
- Solutions :
- Kinetic Studies : Compare inhibition constants (Kᵢ) across enzyme families (e.g., sulfotransferases vs. kinases) using radiolabeled substrates or MALDI-TOF .
- Structural Modeling : Dock the compound into active sites (e.g., using AutoDock Vina) to identify key residues for mutagenesis validation .
- Proteome Profiling : Utilize activity-based protein profiling (ABPP) to map selectivity in complex biological matrices .
How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Advanced Methodology:
- LogP Optimization : Modify the cyclohexyl group (e.g., introduce polar substituents) to balance lipophilicity (target LogP ~2–3) and improve blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS. Introduce methyl groups on the Cbz ring to block CYP450 oxidation .
- In Vivo Testing : Use rodent models to assess bioavailability and toxicity, referencing protocols for neuroprotective agents (e.g., dose range 10–100 mg/kg, i.p. administration) .
What analytical standards and controls are essential for validating purity in synthetic batches?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to commercial standards (e.g., PubChem’s 2-Acetamido-2-cyclohexylacetic acid) .
- Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA) to confirm enantiopurity, as racemic mixtures may exhibit divergent bioactivities .
- Elemental Analysis : Verify C/H/N ratios (±0.4%) to detect residual solvents or unreacted intermediates .
How does the compound’s stability vary under different pH conditions, and what formulations mitigate degradation?
Advanced Stability Studies:
- pH Profiling : Incubate in buffers (pH 2–10) and monitor decomposition via NMR. The Cbz group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .
- Formulation Strategies : Use lyophilized powders for long-term storage or encapsulate in liposomes to enhance stability in physiological pH (7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
